3-(4-Trifluoromethoxy-benzyl)-piperazin-2-one
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Overview
Description
®-3-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a trifluoromethoxy-benzyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with piperazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of ®-3-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the trifluoromethoxy group is replaced by other functional groups .
Scientific Research Applications
®-3-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring facilitates the compound’s ability to cross biological membranes and reach its site of action. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- ®-2-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE
- ®-2-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Uniqueness
®-3-(4-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE stands out due to its unique combination of a trifluoromethoxy group and a piperazine ring. This combination imparts distinct chemical properties, such as increased stability and enhanced binding affinity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H13F3N2O2 |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)19-9-3-1-8(2-4-9)7-10-11(18)17-6-5-16-10/h1-4,10,16H,5-7H2,(H,17,18) |
InChI Key |
NBDCGQOGDNZJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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